4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification techniques is crucial to achieving high-quality industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methoxyphenyl)ethanone: Shares structural similarities but differs in the core heterocyclic system.
Fluorinated pyrazolo[3,4-d]pyrimidine: Similar core structure with different substituents, leading to varied biological activities.
Uniqueness
4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, ethyl, and methoxy groups on the pyrazolo[3,4-d]pyrimidine core makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
650629-00-8 |
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Molecular Formula |
C14H13ClN4O |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
4-chloro-3-ethyl-1-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H13ClN4O/c1-3-11-12-13(15)16-8-17-14(12)19(18-11)9-5-4-6-10(7-9)20-2/h4-8H,3H2,1-2H3 |
InChI Key |
ZVZCJBAMNZYSKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C(=NC=N2)Cl)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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